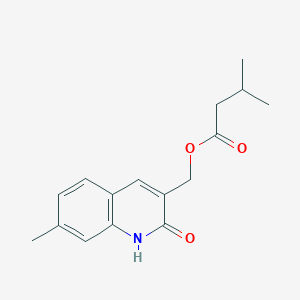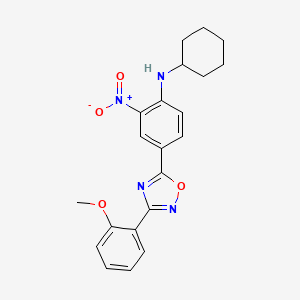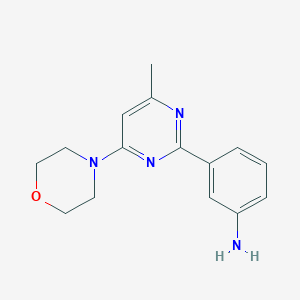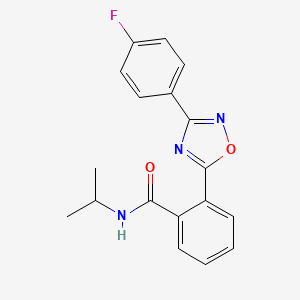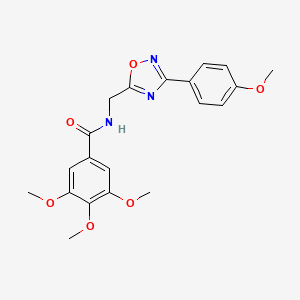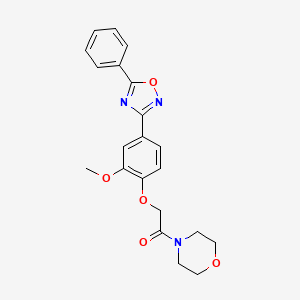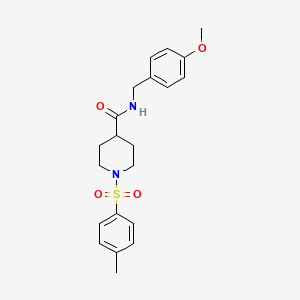
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide, also known as CQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is classified as a quinoline derivative and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of cellular membranes. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to modulate the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has potential therapeutic applications in the treatment of various types of cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been found to exhibit antiviral and antimicrobial activity, making it a potential candidate for the treatment of viral and bacterial infections. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has also been found to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in scientific research. One potential area of research is the development of new therapeutic applications for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide in the treatment of various diseases, including cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide could lead to the production of new analogs with improved properties and potential therapeutic applications.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide involves the reaction of 2-hydroxy-7-methylquinoline with N-methylcyclohexanecarboxamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been widely used in scientific research due to its unique properties. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activity. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylcyclohexanecarboxamide has been shown to modulate the immune system and has potential therapeutic applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVRFWGKVVIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

